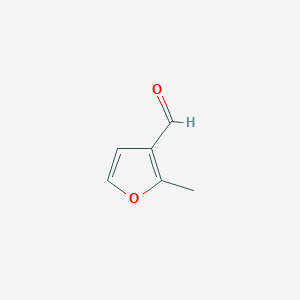

2-Methyl-3-furaldehyde

Description

The exact mass of the compound 2-Methylfuran-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylfuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-5-6(4-7)2-3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFUBNWKSDINIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508482 | |

| Record name | 2-Methylfuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5612-67-9 | |

| Record name | 2-Methylfuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylfuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methyl-3-furaldehyde from Renewable Resources

Abstract: The transition towards a bio-based economy necessitates the development of sustainable synthetic routes to valuable chemical entities. 2-Methyl-3-furaldehyde, a specialty chemical with applications in the flavor, fragrance, and pharmaceutical industries, represents a compelling target for renewable synthesis. This guide provides a comprehensive technical overview of a scientifically robust, two-stage pathway for the production of this compound. The strategy begins with the catalytic conversion of furfural, a key platform chemical derived from lignocellulosic biomass, into the intermediate 2-methylfuran. The subsequent, and more challenging, step involves the regioselective formylation of 2-methylfuran to yield the target aldehyde. This document details the underlying chemical principles, provides field-proven experimental protocols, and discusses the critical challenges and future research directions in this area, offering valuable insights for researchers and drug development professionals.

Part 1: The Imperative for a Renewable Pathway

This compound is a heterocyclic aldehyde whose unique structure contributes to sought-after sensory profiles and provides a versatile scaffold for further chemical elaboration. Traditionally sourced from petrochemical feedstocks, its synthesis presents a clear opportunity for the application of green chemistry principles. By leveraging abundant and non-food-competitive lignocellulosic biomass (e.g., corncobs, sugarcane bagasse, and sawdust), we can establish a production value chain that is both sustainable and economically viable.

The cornerstone of this approach is the use of furfural (furan-2-carbaldehyde) as the primary starting material. Furfural is produced on an industrial scale through the acid-catalyzed dehydration of C5 sugars (pentoses), such as xylose, which are major constituents of hemicellulose.[1] This firmly anchors our synthetic strategy in a renewable, high-volume feedstock. The proposed pathway is bifurcated into two core stages:

-

Stage 1: Synthesis of the Renewable Intermediate, 2-Methylfuran (2-MF).

-

Stage 2: Regioselective Formylation of 2-MF to this compound.

This guide will dissect each stage, focusing on the causality behind methodological choices and providing actionable protocols.

Part 2: Stage 1 - From Biomass-Derived Furfural to 2-Methylfuran

The conversion of furfural to 2-methylfuran (2-MF) is a reductive process involving the hydrodeoxygenation of the aldehyde group to a methyl group. This transformation is a well-documented and highly efficient catalytic process, making 2-MF an excellent renewable intermediate.[2][3]

Core Directive: Catalytic Hydrodeoxygenation (HDO)

The primary challenge in this step is the selective reduction of the C=O bond to a CH₃ group while preserving the furan ring. This is typically achieved through heterogeneous catalysis, utilizing a combination of metal sites for hydrogenation and acidic/basic sites to facilitate dehydration and hydrogenolysis.

Causality Behind Catalyst Selection: The choice of catalyst is paramount for achieving high yield and selectivity.

-

Non-Precious Metal Catalysts: Bimetallic systems like Copper-Nickel (Ni-Cu) or Cobalt-Copper (Co-Cu) supported on high-surface-area materials (e.g., Al₂O₃, activated carbon) are highly effective and economically advantageous.[4][5] The synergy between the metals often enhances catalytic activity; for instance, Ni is highly active for hydrogenation, while Cu can improve selectivity towards the desired C-O bond cleavage.[4]

-

Noble Metal Catalysts: Palladium (Pd), Ruthenium (Ru), and Iridium (Ir) catalysts can offer exceptional activity and high yields (up to 95%) under milder conditions, though at a higher cost.[6]

-

Hydrogen Source: While molecular hydrogen (H₂) is common, transfer hydrogenation using donors like formic acid or isopropanol offers an alternative that can avoid the need for high-pressure H₂ infrastructure.[4] Formic acid is particularly effective as it can decompose in-situ to provide H₂ and CO₂, promoting the hydrogenolysis of the furfuryl alcohol intermediate to 2-MF.[4]

Experimental Workflow: Furfural to 2-Methylfuran

The following diagram illustrates the generalized workflow for the synthesis of 2-Methylfuran from Furfural.

Caption: Workflow for the catalytic conversion of furfural to 2-methylfuran.

Protocol 1: Synthesis of 2-Methylfuran via Transfer Hydrogenation

This protocol is a representative example based on the use of a Ni-Cu bimetallic catalyst with formic acid as a hydrogen donor.[4]

Materials:

-

Furfural (≥98%)

-

10%Ni-10%Cu/Al₂O₃ catalyst

-

Formic acid (≥95%)

-

Isopropanol (solvent)

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Catalyst Activation (if required): The catalyst may require pre-reduction under a H₂ flow at elevated temperatures as per the manufacturer's specifications.

-

Reactor Charging: To a 100 mL stainless steel autoclave, add the 10%Ni-10%Cu/Al₂O₃ catalyst (e.g., 0.2 g), furfural (e.g., 20 mmol), isopropanol (40 mL), and formic acid (e.g., 40 mmol).

-

Reaction Execution: Seal the reactor and purge it several times with N₂ to remove air. Heat the reactor to the desired temperature (e.g., 210°C) with vigorous stirring (e.g., 700 rpm). Maintain the reaction for a set time (e.g., 4-6 hours).

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature in an ice bath. Carefully vent any residual pressure.

-

Catalyst Separation: Open the reactor and separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation. The catalyst can potentially be washed, dried, and recycled.

-

Product Isolation: The liquid phase contains the product (2-methylfuran), solvent, and byproducts. The 2-methylfuran can be isolated and purified by fractional distillation.

-

Analysis: Confirm product identity and purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantify the yield by GC with an internal standard.

Data Summary: Catalytic Conversion of Furfural to 2-Methylfuran

| Catalyst System | H₂ Source | Temp (°C) | Time (h) | Furfural Conv. (%) | 2-MF Yield (%) | Reference |

| 10%Ni-10%Cu/Al₂O₃ | Formic Acid | 210 | 6 | 100 | 92 | [4] |

| Co/CoOx | H₂ (2 MPa) | 170 | 2 | 100 | 73 | [7] |

| Ir/C | 2-pentanol | 220 | - | - | 95 | [6] |

| Ru/C | 2-pentanol | 180 | 10 | - | 76 | [6] |

Part 3: Stage 2 - Regioselective Formylation of 2-Methylfuran

This stage represents the most significant synthetic challenge. The introduction of a formyl (-CHO) group onto the 2-methylfuran ring must be directed specifically to the 3-position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9]

Core Directive: The Vilsmeier-Haack Reaction

The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, typically generated in-situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[10] This reagent is a mild electrophile that attacks the electron-rich furan ring.

Causality and the Challenge of Regioselectivity: The outcome of the electrophilic substitution on the 2-methylfuran ring is governed by electronic and steric effects.

-

Electronic Effects: The furan ring oxygen activates the α-positions (2 and 5) towards electrophilic attack through resonance. The methyl group at the 2-position is also an activating, ortho-para director, further enhancing the reactivity of the 3- and 5-positions. The position most activated by both the oxygen and the methyl group is the 5-position.

-

The Selectivity Problem: Consequently, the Vilsmeier-Haack formylation of 2-methylfuran is kinetically favored to produce 5-methyl-2-furaldehyde . Achieving formylation at the less-activated 3-position is a significant challenge that requires careful optimization of reaction conditions or potentially the use of directing groups to overcome the inherent electronic preference of the substrate. This remains an active area of research.

Mechanism: The Vilsmeier-Haack Reaction

The mechanism proceeds in two main phases: formation of the electrophile and the subsequent electrophilic aromatic substitution.

Caption: Generalized mechanism of the Vilsmeier-Haack formylation.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of 2-Methylfuran

This protocol provides a general framework. Note: This reaction will likely produce a mixture of isomers, with the 5-formyl product predominating. Separation by column chromatography and rigorous analytical confirmation are essential.

Materials:

-

2-Methylfuran (from Stage 1)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium acetate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Three-neck round-bottom flask with dropping funnel, condenser, and N₂ inlet

Procedure:

-

Reaction Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of N₂.

-

Vilsmeier Reagent Formation: In the reaction flask, add anhydrous DMF (e.g., 3 equivalents) dissolved in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add POCl₃ (e.g., 1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 1 hour.

-

Substrate Addition: Add a solution of 2-methylfuran (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Quenching and Workup: Cool the reaction mixture back to 0°C. Slowly and carefully add a saturated solution of sodium acetate, followed by crushed ice. Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification and Analysis: Purify the crude oil by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the this compound and 5-methyl-2-furaldehyde isomers. Characterize the fractions by NMR and GC-MS to confirm the structure of the desired 3-isomer.

Conclusion and Future Outlook

The synthesis of this compound from renewable resources is a feasible yet challenging endeavor. The pathway via the biomass-derived platform chemical furfural is the most promising route, with the conversion to 2-methylfuran being a mature and efficient process. The critical bottleneck remains the regioselective formylation of 2-methylfuran. While the Vilsmeier-Haack reaction provides a tool for formylation, overcoming the inherent electronic preference for 5-position substitution is the primary hurdle for researchers in this field.

Future work should focus on the development of novel catalytic systems or the use of temporary directing groups that can favor substitution at the 3-position, thereby improving the overall efficiency and atom economy of this renewable pathway. Success in this area will unlock a truly sustainable route to this valuable specialty chemical, contributing to the broader goal of a circular chemical economy.

References

- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI.

- Notes - Formylation of Furans. (2025, August 6).

- Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. (2023, August 31). Green Chemistry (RSC Publishing).

- Han, Y., et al. (2024, June 6).

- Catalytic synthesis of renewable 2-methylfuran

- 5-methylfurfural. (n.d.). Organic Syntheses.

- Synthesis of renewable fine-chemical building blocks by reductive coupling between furfural derivatives and terpenes. (2013, September). PubMed.

- Vilsmeier-Haack Reaction. (2021, June 19). YouTube.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.

- Han, Y., et al. (2024, June 6).

- Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC.

- High efficient conversion of furfural to 2-methylfuran over Ni-Cu/Al2O3 catalyst with formic acid as a hydrogen donor. (n.d.).

- Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. (n.d.). Green Chemistry (RSC Publishing).

- A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combin

- Preparation method of 3-furfural product. (n.d.).

- 2-methylfuran – Knowledge and References. (n.d.). Taylor & Francis.

- Catalytic Hydroxyalkylation/Alkylation of 2-Methylfuran with Butanal to Form a Biodiesel Precursor Using Acidic Ion-Exchange Resins. (n.d.).

- A method for preparing derivatives of 5-substituted or 2,5-substituted 3-furaldehyde as starting materials for variable use in synthetic chemistry. (n.d.).

- Furfural manufacture and valorization – A selection of recent developments. (2025, November 16).

- 3-methyl furfural, 33342-48-2. (n.d.). The Good Scents Company.

- Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. (n.d.).

- Furfural. (n.d.). PerfumersWorld.

- Pastry Carbaldehyde. (n.d.).

- furfural, 98-01-1. (n.d.). The Good Scents Company.

- Flavors & Fragrances. (n.d.). Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Topic: The Formation Mechanism of 2-Methyl-3-furaldehyde in the Maillard Reaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a key contributor to the desirable roasted, sweet, and caramel-like aromas in thermally processed foods, 2-Methyl-3-furaldehyde is a product of the intricate and fascinating Maillard reaction network. Understanding its formation is critical not only for flavor science but also for drug development, where the Maillard reaction (glycation) can lead to the degradation of therapeutic proteins and the formation of advanced glycation end-products (AGEs). This guide provides a detailed exploration of the chemical pathways leading to this compound, grounded in established reaction principles and analytical validation methods.

The Maillard Reaction: A Foundational Overview

The Maillard reaction is a non-enzymatic browning process that occurs between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1][2] This cascade of reactions, initiated by heat, is responsible for the color, flavor, and aroma of countless foods. The reaction is broadly divided into three stages:

-

Initial Stage: Condensation of the sugar and amino group to form an N-substituted glycosylamine, which then rearranges to a more stable Amadori (from aldoses) or Heyns (from ketoses) product.[1]

-

Intermediate Stage: Degradation of the Amadori/Heyns products through various pathways, including enolization and dehydration, leading to the formation of highly reactive intermediates like deoxyosones.[1] This stage also includes the Strecker degradation of amino acids.

-

Final Stage: Condensation and polymerization of the intermediate products into high molecular weight, colored compounds known as melanoidins.

Furan derivatives, including this compound, are primarily formed during the intermediate stage from the degradation and cyclization of sugar-derived intermediates.

Core Formation Pathways of this compound

The formation of substituted furans is complex, with multiple competing pathways. The generation of this compound is predominantly linked to the degradation of pentose sugars in the presence of specific amino acids. Two principal mechanisms are considered: the degradation of the intact sugar skeleton and the recombination of smaller reactive fragments.[3][4][5]

Pathway I: Pentose Degradation via 1-Deoxy-2,3-pentodiulose

This is the most direct and significant pathway, utilizing a five-carbon sugar (pentose) like D-xylose or ribose as the backbone for the furan ring. Pentoses are known to generate higher concentrations of furans compared to hexoses.[5]

-

Amadori Product Formation: The reaction begins with the condensation of a pentose (e.g., D-xylose) with an amino acid to form a Schiff base, which subsequently rearranges into the 1-amino-1-deoxy-D-threo-pentulose, the Amadori product.

-

Enolization and Deamination: The Amadori product undergoes 1,2-enolization. The subsequent elimination of the amino acid moiety (deamination) yields the critical intermediate: 1-deoxy-D-erythro-2,3-pentodiulose (commonly referred to as 1-deoxypentosone).

-

Cyclization and Dehydration: This 1-deoxypentosone is highly reactive and undergoes cyclization followed by a series of dehydration steps. It is during this process that the furan ring is formed. The position of the carbonyl groups and the subsequent enolization dictate the final substitution pattern.

-

Influence of Strecker Aldehydes: To incorporate the methyl group at the C-2 position, a reaction with a Strecker aldehyde is crucial. The Strecker degradation of an amino acid like L-alanine produces acetaldehyde (a C2 fragment). This acetaldehyde can react with the pentose-derived intermediate prior to or during cyclization, leading to the formation of the 2-methyl substituent. The aldehyde group at the C-3 position is a result of the original carbonyl functionality within the 1-deoxypentosone intermediate.

The diagram below illustrates the foundational steps of the Maillard reaction leading to the key deoxyosone intermediates.

Caption: Initial Maillard reaction stages leading to key deoxyosone intermediates.

Pathway II: Recombination of Reactive Fragments

An alternative, though less direct, pathway involves the breakdown of sugars and amino acids into smaller, reactive carbonyl and dicarbonyl fragments, which then recombine.[3][5]

-

Sugar Fragmentation: Both pentoses and hexoses can fragment under thermal stress to produce C2 and C3 compounds like acetaldehyde, glycolaldehyde, and pyruvaldehyde.[3][4]

-

Strecker Degradation: As mentioned, amino acids are a primary source of key fragments. The presence of alanine, threonine, or serine significantly promotes furan formation through the generation of reactive C2 fragments.[3][5]

-

Aldol-Type Condensation: These fragments can undergo aldol-type condensation reactions to build the carbon skeleton necessary for the furan ring. For this compound, this would require the specific recombination of fragments that can assemble into the substituted five-membered ring, a process that is generally less specific and lower in yield compared to Pathway I.

The proposed specific formation of this compound from the 1-deoxypentosone intermediate is visualized below.

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Maillard reaction: formation, advantage, disadvantage and control. A review | Food Science and Applied Biotechnology [ijfsab.com]

- 3. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

The Elusive Aroma of the Maillard Reaction: An In-depth Technical Guide to the Natural Occurrence of 2-Methyl-3-furaldehyde in Food Products

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, orchestrates the development of a vast symphony of volatile and non-volatile compounds that define the desirable sensory attributes of cooked foods. Among these, furan derivatives play a pivotal role in imparting characteristic roasted, sweet, and savory notes. While extensive research has focused on prominent furans such as furfural and 5-hydroxymethylfurfural (HMF), a significant number of lesser-known, yet potentially impactful, derivatives remain largely unexplored. This technical guide delves into the natural occurrence of one such compound: 2-Methyl-3-furaldehyde. Although direct, extensive research on this specific molecule is limited, this paper synthesizes existing knowledge on related furan derivatives, proposes scientifically grounded hypotheses on its formation and sensory impact, and provides a framework for its future investigation. This guide is intended to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of this elusive flavor compound and to stimulate further exploration into its role in food science and beyond.

Introduction: The Uncharted Territories of the Furanome

The "furanome," the complete set of furanic compounds in a food system, is a complex and dynamic landscape shaped by a multitude of factors including precursor availability, processing conditions, and food matrix composition. While our understanding of major players like furfural and HMF is well-established, the scientific community is increasingly recognizing the importance of minor, substituted furans in defining the nuanced and unique flavor profiles of various food products.

This compound, a methylated derivative of 3-furaldehyde, represents one such compound of interest. Its chemical structure suggests a potential for unique sensory properties, bridging the gap between the caramel-like notes of some furans and the more complex aromas of other heterocyclic compounds. This guide will navigate the current, albeit sparse, landscape of knowledge surrounding this compound, drawing parallels from closely related molecules to build a foundational understanding of its natural occurrence, formation pathways, and potential sensory significance.

Postulated Natural Occurrence and Food Matrices of Interest

Direct analytical evidence for the widespread natural occurrence of this compound in food products is not yet extensively documented in publicly available literature. However, based on the known chemistry of the Maillard reaction and the presence of its likely precursors, its formation can be reasonably expected in a variety of thermally processed foods.

Key Food Categories for Investigation:

-

Roasted Products: Coffee, cocoa, nuts, and grains are prime candidates for the formation of this compound. The high temperatures employed during roasting provide the necessary energy for the complex cascade of reactions that generate furanic compounds. The presence of various methyl-substituted furans has been confirmed in coffee, suggesting a high probability of finding this compound in this matrix.[1][2]

-

Bakery Products: The crust of bread, cookies, and other baked goods undergoes intense Maillard browning, creating a rich source of furan derivatives.

-

Processed Meats: The reaction between amino acids and reducing sugars during the cooking of meat is a well-known generator of savory flavor compounds, including various heterocyclic molecules.

-

Caramel and Confectionery: The high-sugar and high-heat environment of caramel production is conducive to the formation of a wide array of furanic compounds.

The Genesis of Flavor: Postulated Formation Pathways

The formation of this compound is intricately linked to the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. The specific substitution pattern of this compound points towards the involvement of specific precursors.

The Maillard Reaction: A Symphony of Chemical Transformations

The Maillard reaction is a complex network of reactions that can be broadly divided into three stages:

-

Initial Stage: Condensation of a reducing sugar with an amino acid to form a Schiff base, followed by cyclization to an N-substituted glycosylamine.

-

Intermediate Stage: Rearrangement of the glycosylamine to form Amadori or Heyns compounds, which then undergo dehydration and fragmentation to produce a plethora of reactive intermediates, including dicarbonyl compounds.

-

Final Stage: Reaction of the intermediate compounds to form a diverse array of heterocyclic compounds, including furans, pyrazines, and pyrroles, which contribute to the color and flavor of the final product.

The Rhamnose Hypothesis: A Key Deoxy Sugar Precursor

The "2-methyl" substitution on the furan ring of this compound strongly suggests the involvement of a 6-deoxyhexose sugar, such as L-rhamnose , as a key precursor. Rhamnose is naturally present in various plant-based foods, including some fruits, vegetables, and grains.

The proposed pathway for the formation of this compound from rhamnose in the Maillard reaction is as follows:

-

Initial Reaction: L-rhamnose reacts with an amino acid to form an N-substituted glycosylamine.

-

Amadori Rearrangement: The glycosylamine undergoes Amadori rearrangement to form the corresponding 1-amino-1-deoxy-L-rhamnulose.

-

Enolization and Dehydration: The Amadori product undergoes enolization and subsequent dehydration reactions. The deoxy nature of rhamnose at the C-6 position facilitates specific cyclization and rearrangement pathways.

-

Formation of the Furan Ring: Through a series of cyclization, dehydration, and fragmentation steps, the carbon skeleton of rhamnose is transformed into the 2-methyl-substituted furan ring.

-

Aldehyde Formation: The final step involves the formation of the aldehyde group at the 3-position of the furan ring.

The reaction of rhamnose with amino acids is known to produce a variety of flavor compounds, and the formation of furanones from this pathway has been documented, lending credence to this hypothesis.[3]

Diagram: Proposed Formation Pathway of this compound from L-Rhamnose

Caption: A simplified workflow of the proposed formation of this compound.

The Sensory Dimension: Unraveling the Flavor Profile

Due to the scarcity of available data, the specific sensory properties and flavor threshold of pure this compound have not been extensively characterized. However, by examining the sensory profiles of structurally similar compounds, we can infer its likely contribution to the overall flavor of food.

-

Furan Derivatives: Generally contribute sweet, caramel-like, and nutty aromas.[1]

-

Alkyl-substituted Furans: The presence of a methyl group can modulate the sensory profile, often adding roasted or savory notes.

-

2-Methyl-3-furanthiol: This structurally related sulfur-containing compound is known for its intense meaty and savory aroma, with an extremely low odor threshold.[4] While this compound lacks the thiol group, the shared 2-methyl-3-substituted furan core suggests a potential for savory or roasted characteristics.

-

2-Methyl-3-(methylthio)furan: This compound is described as having a spicy, pungent, alliaceous, and sulfurous aroma that dries down to a meaty, brothy character with coffee and mustard nuances.[5] Its taste is described as mild meaty, spicy, with coffee, nutty, and cheesy notes.[5]

Based on this information, it is plausible that This compound possesses a complex flavor profile with nutty, roasted, and potentially savory or spicy undertones. Further sensory evaluation of the pure compound is crucial to validate this hypothesis.

Analytical Methodologies for Detection and Quantification

The detection and quantification of volatile and semi-volatile compounds like this compound in complex food matrices require sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Preparation and Extraction

The choice of extraction technique is critical for isolating this compound from the food matrix while minimizing degradation and interference.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from food. The choice of fiber coating is crucial for efficiently trapping furan derivatives.

-

Stir Bar Sorptive Extraction (SBSE): Offers higher extraction efficiency for less volatile compounds compared to SPME.

-

Solvent Extraction: Traditional solvent extraction methods can be employed, but they are more time-consuming and may require further cleanup steps.

Chromatographic Separation and Detection

-

Gas Chromatography (GC): A capillary GC column with a suitable stationary phase (e.g., a mid-polar or polar phase) is necessary to achieve good separation of this compound from other volatile compounds.

-

Mass Spectrometry (MS): Provides definitive identification based on the mass spectrum of the compound. High-resolution mass spectrometry (HRMS) can be used for unambiguous identification, especially in complex matrices. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and selectivity.

Diagram: Analytical Workflow for this compound Analysis

Caption: A generalized workflow for the analysis of this compound in food.

Future Perspectives and Research Directions

The study of this compound is still in its infancy, and numerous avenues for future research exist:

-

Systematic Screening of Foods: A comprehensive analytical survey of various thermally processed foods is needed to establish the natural occurrence and concentration ranges of this compound.

-

Model System Studies: Controlled Maillard reaction model systems using L-rhamnose and various amino acids will be instrumental in elucidating the precise formation pathways and influencing factors (e.g., pH, temperature, water activity).

-

Sensory Evaluation: The synthesis of pure this compound is a prerequisite for determining its odor and taste characteristics, as well as its flavor threshold.

-

Toxicological Assessment: As with any food-derived compound, a thorough evaluation of the potential toxicological effects of this compound is warranted.

-

Correlation with Sensory Perception: Investigating the correlation between the concentration of this compound and the sensory profiles of different foods will help to understand its contribution to the overall flavor experience.

Conclusion

This compound represents an intriguing yet understudied component of the food furanome. While direct evidence of its natural occurrence is currently limited, its formation is chemically plausible, particularly in foods rich in L-rhamnose that undergo thermal processing. Its structural similarity to known potent flavor compounds suggests a potentially significant role in the development of desirable roasted, nutty, and savory aromas. This technical guide has provided a comprehensive overview of the current understanding and has outlined a clear roadmap for future research. By systematically investigating its presence, formation, and sensory properties, the scientific community can unlock a deeper understanding of the complex chemistry of food flavor and potentially uncover a novel and impactful flavor molecule.

References

-

The Good Scents Company. (n.d.). 2-methyl 3-(methyl thio) furan. Retrieved from [Link]

- Exploring 2-Methyl-3-(methylthio)furan: Properties and Applications. (n.d.).

- Tang, J., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Agricultural and Food Chemistry, 61(45), 10635-10643.

-

Farmers Union Coffee Roasters. (2023, June 12). The Chemistry of Flavor. Retrieved from [Link]

- Blank, I., & Grosch, W. (1991). Precursors of the intense flavor compounds 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine in roasted coffee. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 192(6), 548-552.

- Flament, I. (2002). Coffee flavor chemistry. John Wiley & Sons.

- Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food chemistry, 62(4), 415-424.

- Hofmann, T., & Schieberle, P. (1995). Formation of the intense caramel-like smelling compounds 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its ethyl homologue from pentoses in Maillard reaction systems. In Flavor Science (pp. 183-188). American Chemical Society.

- Yaylayan, V. A., & Keyhani, A. (2001). Elucidation of the mechanism of furan formation from [1-13C]-D-glucose. Journal of agricultural and food chemistry, 49(2), 800-804.

- Tressl, R., Grünewald, K. G., Silwar, R., & Helak, B. (1985). Formation of furan derivatives from L-rhamnose in model systems. In Progress in flavour research 1984 (pp. 277-286). Elsevier.

- Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food chemistry. Springer Science & Business Media.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 535045, this compound. Retrieved from [Link].

- European Food Safety Authority. (2011). Scientific Opinion on Flavouring Group Evaluation 67, Revision 1 (FGE.67Rev1): Consideration of furan-substituted aliphatic hydrocarbons, alcohols, aldehydes, ketones, carboxylic acids and related esters, sulfides, disulfides and ethers evaluated by JECFA (65th meeting). EFSA Journal, 9(10), 2374.

- Taylor, A. J., & Mottram, D. S. (Eds.). (1996). Flavour science: recent developments. Royal Society of Chemistry.

- Schieberle, P. (1995). New and important roast-smelling compounds in meat. In ACS Symposium Series (Vol. 597, pp. 164-173). American Chemical Society.

Sources

physicochemical properties of 2-Methyl-3-furaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-furaldehyde

Introduction

Chemical Identity and Structure

This compound is structurally characterized by a furan ring with a methyl group at the 2-position and a formyl (aldehyde) group at the 3-position. This substitution pattern dictates its chemical behavior and physical properties.

-

IUPAC Name: 2-methylfuran-3-carbaldehyde

-

Synonyms: 3-Formyl-2-methylfuran, 2-Methyl-3-furancarboxaldehyde[1]

-

Molecular Formula: C₆H₆O₂[1]

-

Molecular Weight: 110.11 g/mol [1]

Physicochemical Properties

A summary of the known and comparative is presented below. It is important to note the distinction between experimentally determined values for the target compound and data provided for its isomers, which serve as useful reference points.

| Property | Value for this compound | Comparative Data for Isomers | Source |

| Physical State | Yellow Liquid | Colorless to pale yellow liquid (3-Methyl-2-furaldehyde) | [4][5] |

| Boiling Point | Data not readily available | 187-188 °C (3-Methyl-2-furaldehyde); 144-145 °C at 732 mmHg (3-Furaldehyde) | [5] |

| Melting Point | Data not readily available | -36 °C (2-Furaldehyde) | |

| Density | Data not readily available | 1.111 g/mL at 25 °C (3-Furaldehyde) | [6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | 2-Furaldehyde: 83 g/L in water; soluble in polar organic solvents. | [7][8] |

| Vapor Pressure | Data not readily available | 0.635 mmHg at 25 °C (est. for 3-Methyl-2-furaldehyde) | [5] |

| Refractive Index | Data not readily available | 1.493 at 20 °C (3-Furaldehyde) | [6] |

Spectroscopic Characterization

While comprehensive, experimentally verified spectra for this compound are not widely published, this section outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. These predictions can guide researchers in the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the two furan ring protons, and the methyl protons.

-

Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.0 ppm.

-

Furan Ring Protons: Two doublets in the aromatic region (δ 6.0-8.0 ppm), showing coupling to each other. The proton at the 5-position would likely appear more downfield than the proton at the 4-position.

-

Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the different carbon environments in the molecule.

-

Carbonyl Carbon (-CHO): The most downfield signal, expected in the range of δ 180-190 ppm.

-

Furan Ring Carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methyl group (C2) and the carbon of the aldehyde (C3) would be distinct from the other two furan carbons (C4 and C5).

-

Methyl Carbon (-CH₃): The most upfield signal, typically in the range of δ 10-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that are indicative of its functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹. This is one of the most prominent features in the spectrum.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-H Stretch (Aromatic/Furan): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic/Methyl): Bands in the region of 2850-3000 cm⁻¹.

-

C=C Stretch (Furan Ring): Absorptions in the 1500-1600 cm⁻¹ region.

-

C-O-C Stretch (Furan Ring): A strong band typically found in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z 110. The fragmentation pattern would likely involve the loss of the aldehyde group and fragmentation of the furan ring.

-

Molecular Ion (M⁺): A peak at m/z = 110.

-

Key Fragments: A prominent fragment at m/z = 109 due to the loss of a hydrogen atom. Another significant fragment would be expected at m/z = 81, corresponding to the loss of the formyl radical (-CHO). Further fragmentation of the furan ring would lead to smaller charged species.

Safety and Handling

Based on the Safety Data Sheet for this compound, the following safety precautions and hazard information should be considered.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Eye Irritation (Category 2), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[4]

Handling Recommendations:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.[4]

Incompatible Materials:

-

Strong oxidizing agents, strong acids, and strong bases.[4]

Experimental Protocols

The following section provides detailed, self-validating protocols for the determination of key physicochemical and analytical properties of this compound. These methods are based on established analytical techniques for furan aldehydes.

Protocol 1: Determination of Purity and Identification by GC-MS

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative identification and quantitative purity assessment of this compound.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as acetonitrile or dichloromethane.

-

Instrumental Setup:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: A mid-polarity column such as a HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the sample solution is injected in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-350.

-

-

-

Data Analysis:

-

The retention time of the major peak is used for identification against a known standard.

-

The mass spectrum of the peak is compared with the expected fragmentation pattern.

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Caption: Workflow for GC-MS analysis of this compound.

Protocol 2: Quantitative Analysis by HPLC with UV Detection (via DNPH Derivatization)

This protocol describes a robust method for the quantification of this compound in a sample matrix, employing pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by High-Performance Liquid Chromatography (HPLC) with UV detection.[2][9]

Methodology:

-

Reagent Preparation:

-

DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

-

-

Derivatization:

-

To 1 mL of the sample solution (in acetonitrile), add 1 mL of the DNPH reagent.

-

Vortex the mixture and allow it to react at room temperature for at least 30 minutes in the dark.

-

After the reaction, dilute the mixture to a suitable concentration with the mobile phase.

-

-

Instrumental Setup:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Start with 40% acetonitrile, increase to 80% over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 360 nm.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of this compound and derivatize them in the same manner as the samples.

-

Construct a calibration curve by plotting the peak area of the DNPH derivative against the concentration.

-

Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Caption: HPLC analysis workflow with DNPH derivatization.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties defined by its unique substitution pattern on the furan ring. While a complete experimental dataset for all of its properties is not currently available in the public domain, this guide provides a thorough compilation of existing knowledge, supplemented with comparative data from its isomers and predictive insights into its spectroscopic behavior. The detailed analytical protocols offered herein provide a solid foundation for researchers to identify, quantify, and further characterize this compound, thereby supporting its application in scientific research and development.

References

-

Supporting Information for: A green and efficient approach for the Cannizzaro reaction of 5-hydroxymethylfurfural using basic alumina. The Royal Society of Chemistry. Available from: [Link]

-

Lo Coco, F., et al. (2006). High performance liquid chromatographic determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in processed citrus juices. University of Udine. Available from: [Link]

-

2-furaldehyde, 4-methyl-3-thiosemicarbazone - Optional[FTIR] - Spectrum - SpectraBase. Available from: [Link]

-

Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek. Available from: [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available from: [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available from: [Link]

-

3-methyl furfural, 33342-48-2. The Good Scents Company. Available from: [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

-

Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available from: [Link]

-

Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. NIH. Available from: [Link]

-

2-Furaldehyde N-(3-methylphenyl)thiosemicarbazone - Optional[13C NMR] - SpectraBase. Available from: [Link]

-

2-Furancarboxaldehyde, 5-methyl-. NIST WebBook. Available from: [Link]

-

3-Methyl-2-furaldehyde. PubChem. Available from: [Link]

-

Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI. Available from: [Link]

-

A direct RP-HPLC method for the determination of furanic aldehydes and acids in honey. ResearchGate. Available from: [Link]

-

Analysis of Formaldehyde by the Derivatization. Shimadzu. Available from: [Link]

-

Preparation and Properties of Furan. Available from: [Link]

-

Reflection absorption infrared spectroscopy of the surface chemistry of furfural on Pd(111). AIP Publishing. Available from: [Link]

-

2-furaldehyde - 98-01-1, C5H4O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

-

Chemical Properties of 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0). Cheméo. Available from: [Link]

-

Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-T. EGUsphere. Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organic Letters. Available from: [Link]

-

2-Furancarboxaldehyde, 5-methyl-. NIST WebBook. Available from: [Link]

-

2-Furancarboxaldehyde, 5-methyl-. NIST WebBook. Available from: [Link]

-

2-Furancarboxaldehyde, 5-methyl-. NIST WebBook. Available from: [Link]

-

methyl furfural. Fragrance University. Available from: [Link]

-

Furfural. PubChem. Available from: [Link]

-

3-Furaldehyde. NIST WebBook. Available from: [Link]

-

3-Furaldehyde. NIST WebBook. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. 3-methyl furfural, 33342-48-2 [thegoodscentscompany.com]

- 6. 3-Furaldehyde | 498-60-2 [chemicalbook.com]

- 7. gcms.cz [gcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. air.uniud.it [air.uniud.it]

thermal degradation pathways of 2-Methyl-3-furaldehyde

An In-Depth Technical Guide to the Thermal Degradation Pathways of 2-Methyl-3-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aldehyde whose thermal stability is of significant interest in fields ranging from food science, where it emerges as a product of the Maillard reaction, to biofuel development, where furanic compounds are key intermediates. Understanding its degradation under thermal stress is critical for process optimization, quality control, and ensuring the safety of consumer products. This guide provides a comprehensive technical overview of the predicted . Drawing upon established principles from studies of analogous furanic aldehydes, this document synthesizes current knowledge to propose the primary reaction mechanisms, identify key influencing factors, and outline the expected degradation products. Furthermore, it details the experimental and computational methodologies essential for validating these proposed pathways, offering a robust framework for future research in this specific area.

Introduction: The Chemical Context of this compound

Furanic aldehydes are a class of compounds defined by a furan ring bearing one or more aldehyde functional groups. They are significant as flavor and aroma constituents in thermally processed foods and as platform chemicals derived from lignocellulosic biomass.[1][2] While 2-furaldehyde (furfural) and 5-hydroxymethylfurfural (HMF) are extensively studied, the behavior of less common isomers like this compound is not as well-documented.

The unique structure of this compound, with a methyl group at the C2 position and an aldehyde at the C3 position, presents a distinct electronic and steric environment compared to its more common isomers. This structural nuance is predicted to significantly influence its thermal degradation pathways, affecting both the energy barriers for specific reactions and the distribution of resulting products. This guide aims to elucidate these pathways by applying established chemical principles observed in related furanic compounds.

Core Thermal Degradation Pathways

The thermal decomposition of this compound is anticipated to proceed through several competing pathways, primarily dictated by temperature and the surrounding chemical environment. The principal mechanisms include unimolecular decarbonylation, ring-opening isomerization, and radical-initiated fragmentation.

Pathway I: Unimolecular Decarbonylation

By analogy to furfural, the most prominent and lowest-energy pathway is expected to be the unimolecular extrusion of carbon monoxide (CO) from the aldehyde group.[3][4] This reaction proceeds via a concerted mechanism, yielding 2-methylfuran as the primary stable product.

-

Causality: The C-C bond between the furan ring and the formyl group is a point of relative weakness. Thermal energy input excites the molecule's vibrational modes, leading to the scission of this bond and the release of the highly stable CO molecule. The aromaticity of the furan ring is preserved in the resulting 2-methylfuran product, making this a thermodynamically favorable route.

Pathway II: Ring-Opening and Isomerization

At higher energy inputs, the furan ring itself can become reactive. Theoretical studies on similar furanic compounds, such as furanones and furfural, reveal that the ring can undergo cleavage and rearrange into acyclic isomers.[5][6][7]

-

Mechanism: For this compound, this could involve the cleavage of a C-O bond within the ring, leading to the formation of an open-chain enol or keto intermediate. Theoretical studies on furfural have shown it can isomerize to 2-pyrone, which subsequently decomposes.[7] A similar isomerization, while perhaps less direct due to the substitution pattern, cannot be ruled out. These highly reactive acyclic intermediates would then rapidly fragment into smaller, more stable molecules.

Pathway III: Radical-Mediated Fragmentation

At the elevated temperatures typical of pyrolysis (1200-1800 K), homolytic bond cleavage becomes a significant degradation channel, initiating radical chain reactions.[3][8]

-

Initiation: The weakest bonds are the most likely points of initial cleavage. Quantum chemical studies on substituted furans indicate that C-H bonds on substituent groups (like the methyl group) are often weaker than the C-H bonds on the furan ring itself.[8] Therefore, two primary initiation steps are plausible:

-

H-atom abstraction from the methyl group: Forming a 3-formyl-2-furanylmethyl radical.

-

H-atom abstraction from the formyl group: Forming a 2-methyl-3-furoyl radical.

-

-

Propagation & Termination: These initial radicals can then participate in a cascade of propagation reactions, including hydrogen abstraction from other molecules and beta-scission, leading to a complex mixture of smaller unsaturated products like acetylene, propyne, and ketene.[4] The reaction terminates when two radicals combine.

The following diagram illustrates these three competing primary pathways.

Caption: Proposed primary thermal degradation pathways for this compound.

Key Influencing Factors

The predominance of one pathway over another is not static; it is highly dependent on the experimental conditions.

-

Temperature: This is the most critical factor. Decarbonylation (Pathway I) is generally favored at lower to moderate temperatures, while ring-opening (Pathway II) and radical fragmentation (Pathway III) dominate at progressively higher temperatures.[3]

-

Atmosphere: The pathways described above assume an inert atmosphere (pyrolysis). In the presence of oxygen (combustion), oxidative reactions will compete, leading to the formation of carboxylic acids (e.g., 2-methyl-3-furoic acid) and, ultimately, complete oxidation to CO2 and H2O.

-

Presence of Other Reagents:

-

Amino Acids: In food systems, the presence of amino acids will introduce Maillard reaction pathways, where the furaldehyde can react to form complex nitrogen-containing polymers (melanoidins) and other flavor compounds.[1]

-

Water (Hydrothermal Conditions): The presence of high-temperature liquid water can facilitate hydrolytic ring-opening and other reactions not typically seen in anhydrous pyrolysis.

-

Catalysts: Acidic or basic catalysts can significantly lower the activation energies for specific pathways, such as isomerization or polymerization.

-

Summary of Predicted Degradation Products

Based on the proposed pathways, the thermal degradation of this compound is expected to yield a range of products. The table below summarizes the major anticipated products and their originating pathways.

| Product Class | Specific Examples | Originating Pathway(s) | Conditions |

| Primary Furanics | 2-Methylfuran | I: Decarbonylation | Moderate Temperature, Inert |

| Gaseous Products | Carbon Monoxide (CO) | I: Decarbonylation, II, III | All Temperatures |

| Carbon Dioxide (CO2) | II (from pyrone-like intermediates) | High Temperature, Inert | |

| Small Aliphatics | Acetylene, Propyne, Methane | II: Ring Opening, III: Radical | High Temperature, Inert |

| Oxygenates | Ketene, Methyl Vinyl Ketone | II: Ring Opening, III: Radical | High Temperature, Inert |

| Radicals | Methyl, Propargyl, Formyl | III: Radical Initiation | High Temperature, Inert |

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To validate the proposed pathways and identify the degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the gold standard analytical technique. It provides a robust, self-validating system for analyzing thermal decomposition in real-time.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 100-500 µg of high-purity this compound into a quartz pyrolysis sample tube.

-

Causality: A small, precise sample mass ensures rapid, uniform heating and prevents secondary reactions that can occur in bulk samples, thus isolating the primary degradation events.

-

-

Pyrolysis:

-

Place the sample tube into the pyrolysis unit (e.g., a resistively heated filament or micro-furnace).

-

Rapidly heat the sample to the target temperature (e.g., in steps from 400°C to 1000°C) under a constant flow of an inert gas like Helium. A typical heating rate is >1000°C/s with a hold time of 10-20 seconds.

-

Causality: Flash pyrolysis minimizes char formation and allows for the analysis of the initial, kinetically-controlled products rather than thermodynamically stable end-products. The inert atmosphere prevents oxidative side reactions.

-

-

Chromatographic Separation (GC):

-

The volatile degradation products (the "pyrolysate") are immediately swept from the pyrolyzer into the GC injection port.

-

Separate the components on a capillary column (e.g., a DB-5ms or similar non-polar column) using a programmed temperature ramp (e.g., 40°C hold for 2 min, then ramp at 10°C/min to 300°C).

-

Causality: The GC column separates the complex mixture of pyrolysates based on their boiling points and polarity, allowing for individual analysis of each component.

-

-

Detection and Identification (MS):

-

As components elute from the GC column, they enter the mass spectrometer.

-

The MS ionizes the molecules (typically via Electron Ionization at 70 eV) and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

Causality: The mass spectrum serves as a "fingerprint" for each compound. By comparing the obtained spectra to established libraries (e.g., NIST/Wiley), the degradation products can be confidently identified.

-

The following diagram outlines this self-validating experimental workflow.

Caption: A typical workflow for analyzing thermal degradation via Py-GC-MS.

Conclusion

While direct experimental data on the thermal degradation of this compound is scarce, a robust and scientifically grounded understanding of its behavior can be constructed by synthesizing knowledge from closely related furanic compounds. The primary degradation pathways are predicted to be a competition between unimolecular decarbonylation to 2-methylfuran at lower temperatures, and more complex ring-opening and radical-mediated fragmentation reactions at higher temperatures. The experimental conditions, particularly temperature, are the ultimate arbiters of the product distribution. The methodologies outlined herein, particularly Py-GC-MS, provide a clear and reliable path for researchers to experimentally verify these proposed mechanisms and to quantify the formation of key degradation products, thereby filling a critical knowledge gap in the chemistry of furanic aldehydes.

References

-

Fan, X., & Sommers, C. H. (2005). Formation of furan from carbohydrates and ascorbic acid following exposure to ionizing radiation and thermal processing. Journal of Agricultural and Food Chemistry, 53(19), 7485-7490. [Link][9]

-

Javed, A., Tassaddiq, S., & Masud, T. (2021). Furan in Thermally Processed Foods - A Review. Critical Reviews in Food Science and Nutrition, 61(12), 2056-2067. [Link][1]

-

Pérez-Nevado, F., et al. (2006). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. Journal of Agricultural and Food Chemistry, 54(20), 7754-7759. [Link][10]

-

Vranová, J., & Ciesarová, Z. (2009). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. ResearchGate. [Link][2]

-

Hudlicky, T., et al. (2020). Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR. Molecules, 25(21), 5036. [Link]

-

Salgado, M. S., et al. (2008). Kinetic study of 2-furanaldehyde, 3-furanaldehyde, and 5-methyl-2-furanaldehyde reactions initiated by Cl atoms. International Journal of Chemical Kinetics, 40(11), 670-678. [Link][11]

-

Mackie, R. A., et al. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A, 119(28), 7856-7866. [Link][5]

-

Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. [Link]

-

Shapiro, A. B., et al. (2013). Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde. The Journal of Chemical Physics, 139(10), 104302. [Link][3]

-

Delatour, T., et al. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. Food Chemistry, 303, 125406. [Link][12]

-

Scheer, A. M., et al. (2013). Biomass pyrolysis: Thermal decomposition mechanisms of furfural and benzaldehyde. The Journal of Chemical Physics, 139(10). [Link][4]

-

Nikolov, N. D., & Yaylayan, V. A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(20), 11111-11117. [Link][13]

-

Mackie, R. A., et al. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A, 119(28), 7856-7866. [Link][6]

-

Liu, Z. L. (2021). Conversion pathways of 2-furaldehyde (furfural) and 5-(hydroxymethyl)-2-furaldehyde furfural (HMF). ResearchGate. [Link]

-

Mackie, R. A., et al. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A, 119(28), 7856-7866. [Link]

-

Slepukhina, D. B., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. ChemEngineering, 5(4), 84. [Link]

-

Davis, A. C., & Sarathy, S. M. (2016). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. Physical Chemistry Chemical Physics, 18(30), 20294-20305. [Link][7]

-

Nikolov, N. D., & Yaylayan, V. A. (2011). Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. ResearchGate. [Link]

-

Van de Vijver, R., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. [Link][8]

-

Nikolov, N. D., & Yaylayan, V. A. (2011). Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. Journal of Agricultural and Food Chemistry, 59(20), 11111-11117. [Link]

-

Scheer, A. M., et al. (2013). Biomass pyrolysis: Thermal decomposition mechanisms of furfural and benzaldehyde. The Journal of Chemical Physics, 139(10), 104302. [Link]

Sources

- 1. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Formation of furan from carbohydrates and ascorbic acid following exposure to ionizing radiation and thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursors of 2-Methyl-3-furaldehyde in Plant-Based Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-furaldehyde is a heterocyclic aldehyde that, along with other furanic compounds, contributes to the complex aroma and flavor profiles of thermally processed plant-based materials. Its presence is indicative of specific chemical transformations of naturally occurring precursors during processes such as baking, roasting, and frying. Understanding the origins of this compound is crucial for flavor chemistry, food quality control, and the assessment of food safety. This technical guide provides a comprehensive overview of the primary precursors of this compound in plant-based materials, the key formation pathways, and the analytical methodologies for its identification and quantification.

Introduction: The Chemical Landscape of Furanic Aldehydes

Furanic compounds, including aldehydes, are a significant class of molecules generated during the thermal processing of food.[1][2] They are products of non-enzymatic browning reactions, primarily the Maillard reaction and caramelization, which involve the heat-induced degradation of sugars and their interaction with amino acids.[3][4] These compounds are pivotal in developing the desirable roasted, nutty, and caramelic notes in a wide array of products, from coffee and baked goods to roasted nuts.[1][5]

While furan and its more common derivatives like furfural and 5-hydroxymethylfurfural (HMF) have been extensively studied, the formation of specific isomers such as this compound is less documented. This guide aims to consolidate the current understanding and provide a scientifically grounded framework for investigating its precursors.

Primary Precursors of this compound

The molecular structure of this compound, featuring a furan ring with methyl and aldehyde substitutions at the 2 and 3 positions respectively, points towards specific precursor molecules, particularly 6-deoxyhexoses.

L-Rhamnose: A Key 6-Deoxyhexose Precursor

L-rhamnose is a naturally occurring 6-deoxyhexose found in a variety of plant-based materials, including grains, fruits, and vegetables. Its structure is predisposed to forming methylated furan derivatives upon thermal degradation. The dehydration of L-rhamnose is a critical pathway leading to the formation of 5-methylfurfural, a structural isomer of this compound.[6][7] While the direct conversion to this compound is not as extensively documented, the underlying chemical principles of acid-catalyzed dehydration and cyclization of deoxy sugars strongly suggest L-rhamnose as a primary precursor.

Other Monosaccharides and their Derivatives

While L-rhamnose is a likely direct precursor, other monosaccharides can contribute to the formation of the necessary intermediates for this compound synthesis. Pentoses (like xylose and arabinose) and hexoses (like glucose and fructose) are known to degrade into various reactive carbonyl and dicarbonyl compounds during heating.[3][8] These fragments can then participate in condensation reactions that may lead to the formation of substituted furans.

The Role of Amino Acids in the Maillard Reaction

The Maillard reaction, a complex cascade of reactions between reducing sugars and amino acids, is a major route for the formation of a plethora of flavor compounds, including furans.[4][9] While the sugar component provides the carbon backbone for the furan ring, amino acids can influence the reaction pathways and contribute to the formation of specific derivatives. The interaction of sugar degradation products with amino acids can lead to the formation of various intermediates that cyclize to form furanic structures.

Key Formation Pathways

The transformation of precursors into this compound is governed by complex chemical reactions that are highly dependent on factors such as temperature, pH, water activity, and the presence of catalysts.

Thermal Degradation of L-Rhamnose

The most direct proposed pathway to methylated furan aldehydes is the thermal degradation of L-rhamnose. This process involves a series of acid-catalyzed dehydration and cyclization reactions.

Quantitative Data on Furan Formation

Direct quantitative data for the yield of this compound from specific precursors is scarce in the literature. However, data from model systems on the formation of related furan derivatives can provide valuable insights into the efficiency of different precursors and reaction conditions.

| Precursor(s) | Reaction Conditions | Product(s) | Yield (mol%) | Reference |

| Sugars + Amino Acids | Roasting | Furan, 2-Methylfuran | Up to 0.033 (Furan), Up to 0.026 (2-Methylfuran) | [3][10] |

| L-Rhamnose | Biphasic system, 150–180 °C | 5-Methylfurfural | Up to 94% | [7] |

| Hydroxyacetaldehyde + Mercapto-2-propanone | 180 °C, no water | 2-Methyl-3-furanthiol | 1.4 | [8] |

Experimental Protocols

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and selective analytical techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method.

Protocol: HS-SPME-GC-MS Analysis of Furanic Aldehydes

Objective: To extract and quantify this compound and other volatile furan derivatives from a plant-based food matrix.

Materials:

-

Food sample (e.g., roasted nuts, baked goods)

-

HS-SPME autosampler

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

20 mL headspace vials with magnetic screw caps and septa

-

Saturated NaCl solution

-

Internal standard (e.g., deuterated furan derivative)

Procedure:

-

Sample Preparation:

-

Homogenize the food sample to a fine powder.

-

Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

-

Add 5 mL of saturated NaCl solution to the vial.

-

Spike the sample with a known amount of the internal standard.

-

Immediately seal the vial with the magnetic screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in the HS-SPME autosampler.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the hot GC injection port (e.g., 250°C) for a specified time (e.g., 5 minutes).

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or equivalent).

-

Use a temperature program to achieve optimal separation (e.g., start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/minute).

-

Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.

-

Quantify the concentration of this compound by constructing a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Conclusion

The formation of this compound in plant-based materials is intrinsically linked to the thermal degradation of specific precursors, most notably the 6-deoxyhexose L-rhamnose. The Maillard reaction and caramelization provide the chemical framework for the transformation of these precursors into a diverse array of furanic compounds that define the sensory landscape of cooked foods. While direct research on this compound is still emerging, the principles governing the formation of related furan derivatives offer a robust foundation for further investigation. The application of advanced analytical techniques such as HS-SPME-GC-MS is essential for the accurate identification and quantification of this and other key flavor compounds, enabling a deeper understanding of flavor chemistry and its implications for food quality and safety.

References

-